Benzaldehyde, 2-[(5-bromopentyl)oxy]-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopentoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOBCBZESZCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548923 | |
| Record name | 2-[(5-Bromopentyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102684-67-3 | |
| Record name | 2-[(5-Bromopentyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Benzaldehyde, 2 5 Bromopentyl Oxy
Retrosynthetic Analysis of Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]-
A retrosynthetic analysis of Benzaldehyde, 2-[(5-bromopentyl)oxy]- logically disconnects the molecule at the ether linkage. This approach identifies salicylaldehyde (B1680747) and 1,5-dibromopentane (B145557) as viable and commercially available starting materials. The forward synthesis would then involve the formation of the ether bond between the hydroxyl group of salicylaldehyde and one of the bromine-bearing carbons of 1,5-dibromopentane. This strategy is predicated on the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Direct Synthesis Approaches
The primary route for the synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]- involves direct O-alkylation. This method is favored for its efficiency and the ability to control reaction outcomes through careful selection of reagents and conditions.
O-Alkylation Strategies
O-alkylation is a fundamental reaction in organic chemistry for the formation of ethers. In the context of synthesizing the target compound, this involves the reaction of a phenoxide with an alkyl halide. rsc.org
The Williamson ether synthesis is a cornerstone method for preparing ethers and is particularly well-suited for the synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]-. wikipedia.orgchemistrysteps.com This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of the hydroxyl group of salicylaldehyde by a strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), to form a more nucleophilic phenoxide ion. masterorganicchemistry.comchemspider.com This phenoxide then acts as a nucleophile, attacking one of the primary carbons of 1,5-dibromopentane in a backside attack, displacing a bromide ion as the leaving group. wikipedia.orgyoutube.com The use of a primary alkyl halide like 1,5-dibromopentane is crucial, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com
A typical laboratory procedure involves dissolving salicylaldehyde in a suitable solvent, adding a base to generate the phenoxide, and then introducing 1,5-dibromopentane. chemspider.com The reaction is often heated to increase the rate of reaction, with typical temperatures ranging from 50 to 100 °C. wikipedia.org
While the Williamson ether synthesis itself does not strictly require a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially when dealing with reactants of differing solubilities. Surfactants can also be utilized in aqueous media to facilitate the reaction between water-insoluble organic compounds. researchgate.net
Reaction optimization is key to maximizing the yield of the desired product and minimizing side reactions. Factors to consider include the choice of base, solvent, temperature, and reaction time. Strong bases like sodium hydride are effective for deprotonation, while weaker bases like potassium carbonate can also be used, often requiring longer reaction times or higher temperatures. masterorganicchemistry.comchemspider.com The stoichiometry of the reactants is also important; using an excess of 1,5-dibromopentane can help to drive the reaction towards the mono-alkylated product and reduce the formation of a di-substituted byproduct where both ends of the dibromopentane react with salicylaldehyde.
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | To deprotonate the hydroxyl group of salicylaldehyde, forming the more nucleophilic phenoxide ion. |
| Solvent | Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are preferred as they solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity. |
| Temperature | 50-100 °C | To increase the reaction rate. Higher temperatures can sometimes favor elimination side reactions. |
| Reactant Ratio | Excess 1,5-dibromopentane | To favor mono-alkylation and minimize the formation of the di-substituted byproduct. |
The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. wikipedia.org Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide are commonly used because they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive. wikipedia.orgmasterorganicchemistry.com Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. wikipedia.org
Reaction conditions are generally tailored to the specific reactants. For the synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]-, a reaction time of several hours at an elevated temperature is typical to ensure complete conversion. wikipedia.org For instance, a procedure might involve stirring salicylaldehyde and potassium carbonate in acetonitrile at reflux for an extended period after the addition of 1,5-dibromopentane. chemspider.com
Comparative Analysis of Regioselectivity in Aryloxyalkylation (e.g., ortho vs. para isomers)
When a substituted phenol, such as salicylaldehyde, is used in an alkylation reaction, the possibility of forming different isomers arises. Salicylaldehyde has a hydroxyl group and an aldehyde group in the ortho position to each other. The primary site of alkylation in a Williamson ether synthesis is the oxygen of the hydroxyl group (O-alkylation). researchgate.net However, under certain conditions, alkylation can also occur on the aromatic ring, a process known as C-alkylation. calstate.edu
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom or the carbon atoms of the aromatic ring, particularly at the ortho and para positions to the hydroxyl group. wikipedia.orgresearchgate.net In the case of salicylaldehyde, the para position to the hydroxyl group is occupied by the aldehyde group. Therefore, any C-alkylation would likely occur at the other ortho or meta positions.
The regioselectivity between O-alkylation and C-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature. researchgate.net Generally, O-alkylation is favored under conditions that promote a "free" phenoxide ion, such as in polar aprotic solvents. researchgate.net Conversely, conditions that lead to tight ion pairing can favor C-alkylation.
Stereochemical Considerations in the Synthesis of Related Chiral Analogs
The synthesis of chiral molecules is a central theme in modern organic chemistry, particularly in the development of pharmaceuticals. "Benzaldehyde, 2-[(5-bromopentyl)oxy]-" is an achiral molecule. However, chiral analogs can be envisioned by introducing stereocenters on the aromatic ring, the pentoxy chain, or both. The synthesis of such chiral analogs requires stereoselective methods.
One approach to creating chiral analogs is to use a chiral starting material. For instance, if a chiral derivative of 1,5-dibromopentane is used, where one of the methylene (B1212753) groups is substituted to create a stereocenter, the resulting ether will be chiral. The Williamson ether synthesis itself does not typically affect a pre-existing stereocenter on the alkyl halide, so the configuration would be retained.
Alternatively, asymmetric synthesis can be employed to create a chiral center during the reaction. For example, an asymmetric catalytic reaction could be used to introduce a substituent onto the aromatic ring in a stereoselective manner. While challenging, methods for the asymmetric synthesis of atropisomeric biaryls, which are a form of axial chirality, have been developed and could potentially be adapted. researchgate.netresearchgate.net
Another strategy is chiral resolution, where a racemic mixture of a chiral analog is separated into its constituent enantiomers. wikipedia.orgchemeurope.comlibretexts.orglibretexts.org This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
The development of chiral catalysts for etherification reactions is an active area of research. While not yet standard for simple Williamson ether synthesis, the use of chiral ligands with metal catalysts could potentially enable the enantioselective synthesis of certain chiral ethers.
The following table summarizes different strategies for the synthesis of chiral analogs.
| Strategy | Description | Example |
| Chiral Starting Material | Use of an enantiomerically pure precursor. | Reaction of salicylaldehyde with a chiral 1,5-dibromopentane derivative. |
| Asymmetric Synthesis | Creation of a stereocenter using a chiral catalyst or reagent. | Asymmetric hydrogenation of a suitably functionalized precursor. |
| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Formation of diastereomeric salts with a chiral amine or acid, followed by separation. |
Chemical Reactivity and Transformations of Benzaldehyde, 2 5 Bromopentyl Oxy
Reactions Involving the Aldehyde Moiety
The aldehyde group, a carbonyl derivative, is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. It also readily participates in condensation and oxidation reactions.
Nucleophilic Addition Reactions (e.g., Hydride Reductions, Grignard Reactions)
Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Hydride Reductions: The aldehyde functional group can be readily reduced to a primary alcohol. This is commonly achieved using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). These reagents serve as a source of hydride ions (H⁻), which act as the nucleophile. The choice of reducing agent can be important, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can react violently with water and alcohols. For a substrate like Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]-, the milder NaBH₄ is often sufficient and allows for greater chemoselectivity, leaving the alkyl bromide intact. The reaction proceeds by the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide.
| Reactant | Reagent | Product | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | NaBH₄ | {2-[(5-Bromopentyl)oxy]phenyl}methanol | Hydride Reduction |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | LiAlH₄ | {2-[(5-Bromopentyl)oxy]phenyl}methanol | Hydride Reduction |
Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. The reaction of Benzaldehyde, 2-[(5-bromopentyl)oxy]- with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. It is crucial that the Grignard reagent is prepared and used under anhydrous conditions, as it reacts readily with water. A potential intramolecular side reaction could occur where the Grignard reagent, if formed from the bromo-end of the molecule itself, could attack the aldehyde. However, intermolecular reactions with a separately prepared Grignard reagent are more common and controllable.
| Reactant | Reagent | Product | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | CH₃MgBr | 1-{2-[(5-Bromopentyl)oxy]phenyl}ethan-1-ol | Grignard Reaction |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | PhMgBr (Phenylmagnesium Bromide) | {2-[(5-Bromopentyl)oxy]phenyl}(phenyl)methanol | Grignard Reaction |
Condensation Reactions (e.g., Knoevenagel Condensation, Biginelli Reaction)
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. The aldehyde group of Benzaldehyde, 2-[(5-bromopentyl)oxy]- is an excellent electrophile for such reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For instance, reacting Benzaldehyde, 2-[(5-bromopentyl)oxy]- with malononitrile in the presence of a catalyst like piperidine would yield a benzylidene derivative. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Biginelli Reaction: This is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, under acidic catalysis. While no specific example using Benzaldehyde, 2-[(5-bromopentyl)oxy]- is documented, its structural analogue, 4-((5-bromopentyl)oxy)benzaldehyde, has been used in the related Hantzsch dihydropyridine synthesis. nih.gov The Biginelli reaction is of significant importance in medicinal chemistry due to the diverse biological activities of its products. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Malononitrile | - | 2-{[2-((5-bromopentyl)oxy)phenyl]methylidene}propanedinitrile | Knoevenagel Condensation |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Ethyl Acetoacetate | Urea | 4-{2-[(5-Bromopentyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Biginelli Reaction |
| 4-((5-Bromopentyl)oxy)benzaldehyde | Ethyl Acetoacetate | NH₄OAc | Diethyl 2,6-dimethyl-4-(4-((5-(morpholino)pentyl)oxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (after substitution) | Hantzsch Synthesis (related condensation) nih.gov |
Oxidation Reactions of the Aldehyde Group
The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder agents like silver oxide (Ag₂O) in the Tollens' test. For substrates with other sensitive functional groups, such as the alkyl bromide in Benzaldehyde, 2-[(5-bromopentyl)oxy]-, careful selection of the oxidant is necessary to avoid unwanted side reactions. Phase transfer catalysis has been successfully employed for the oxidation of substituted benzaldehydes with permanganate, which could be a suitable method for this substrate. researchgate.net
| Reactant | Reagent | Product | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | KMnO₄ | 2-[(5-Bromopentyl)oxy]benzoic acid | Oxidation |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Ag₂O | 2-[(5-Bromopentyl)oxy]benzoic acid | Oxidation |
Reactions Involving the Bromopentyl Chain
The bromopentyl chain features a primary alkyl bromide, which is a good substrate for nucleophilic substitution reactions and can also undergo elimination under specific conditions.
Nucleophilic Substitution Reactions (SN1/SN2) with Various Nucleophiles
The bromine atom at the end of the pentyl chain is a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. As it is a primary alkyl halide, the substitution reaction will proceed predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves, resulting in an inversion of stereochemistry at the carbon center (though in this case, the carbon is not a stereocenter).
A wide variety of nucleophiles can be used to displace the bromide, leading to a diverse range of derivatives. A study on the para-isomer, 4-((5-bromopentyl)oxy)benzaldehyde, demonstrated its reaction with various amines like morpholine, diethylamine, N-methylpiperazine, and 4-benzylpiperidine to form the corresponding tertiary amine derivatives. nih.gov This highlights the utility of the bromopentyl group as a handle for introducing nitrogen-containing functionalities.
| Reactant | Nucleophile | Product | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Morpholine | 2-{[5-(Morpholin-4-yl)pentyl]oxy}benzaldehyde | Sₙ2 Nucleophilic Substitution |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Diethylamine | 2-{[5-(Diethylamino)pentyl]oxy}benzaldehyde | Sₙ2 Nucleophilic Substitution |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | N-Methylpiperazine | 2-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}benzaldehyde | Sₙ2 Nucleophilic Substitution |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Sodium Cyanide (NaCN) | 2-[(5-Cyanopentyl)oxy]benzaldehyde | Sₙ2 Nucleophilic Substitution |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Sodium Azide (NaN₃) | 2-[(5-Azidopentyl)oxy]benzaldehyde | Sₙ2 Nucleophilic Substitution |
Elimination Reactions (E1/E2) Leading to Unsaturated Linkages
In the presence of a strong, sterically hindered base, an elimination reaction can compete with or even dominate over substitution. For a primary alkyl halide like the bromopentyl chain, the E2 (bimolecular elimination) mechanism is favored. This is a concerted, one-step reaction where the base removes a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks to form a double bond.
The use of a strong, bulky base such as potassium tert-butoxide (t-BuOK) is typically required to favor elimination over substitution for primary alkyl halides. The product of such a reaction would be an unsaturated ether, specifically Benzaldehyde, 2-(pent-4-en-1-yloxy)-. According to Zaitsev's rule, if there were different β-hydrogens, the more substituted (more stable) alkene would be the major product. However, in this case, only one alkene product is possible.
| Reactant | Base | Product | Reaction Type |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Potassium tert-butoxide (t-BuOK) | Benzaldehyde, 2-(pent-4-en-1-yloxy)- | E2 Elimination |
Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Alkyl Bromide Site
The 5-bromopentyl moiety of Benzaldehyde, 2-[(5-bromopentyl)oxy]- offers a reactive handle for the formation of new carbon-carbon bonds through various cross-coupling reactions. The primary alkyl bromide is amenable to established palladium- or nickel-catalyzed methodologies, such as the Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents.
The Suzuki coupling provides a powerful method for the formation of a carbon-carbon single bond by coupling the alkyl bromide with an organoboron species. While traditionally challenging with unactivated alkyl halides, recent advancements have enabled the efficient Suzuki coupling of primary alkyl bromides at room temperature. For Benzaldehyde, 2-[(5-bromopentyl)oxy]-, this reaction would typically involve a palladium catalyst with a suitable phosphine ligand and a base to facilitate the coupling with various aryl or vinyl boronic acids or their derivatives. The general scheme for such a transformation is depicted below:
Reaction: Benzaldehyde, 2-[(5-bromopentyl)oxy]- + R-B(OR')₂ → Benzaldehyde, 2-[(5-R-pentyl)oxy]-
This reaction is advantageous due to the commercial availability of a wide variety of boronic acids and the relatively mild reaction conditions, which are generally tolerant of the aldehyde and ether functionalities present in the molecule.
The Heck reaction , on the other hand, facilitates the formation of a carbon-carbon bond between the alkyl bromide and an alkene, leading to the formation of a substituted alkene. While the classic Heck reaction primarily involves aryl or vinyl halides, methods for the intramolecular Heck reaction of unactivated alkyl bromides have been developed. acs.org More recently, nickel-catalyzed intermolecular Mizoroki-Heck-type reactions of unactivated alkyl bromides have been reported, expanding the scope of this transformation. nih.gov In the context of Benzaldehyde, 2-[(5-bromopentyl)oxy]-, an intramolecular Heck reaction could be envisioned if an appropriate alkene moiety is present elsewhere in a modified substrate, leading to the formation of a cyclic structure. An intermolecular Heck reaction would append a vinyl group to the pentyl chain.
Below is a table summarizing typical conditions for these cross-coupling reactions based on literature precedents for similar unactivated alkyl bromides.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Potential Product |
| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other biaryl phosphines | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or THF | Room Temp. to 100 °C | Benzaldehyde, 2-[(5-arylpentyl)oxy]- |
| Heck Reaction (Ni-cat) | NiBr₂·diglyme | 4,4'-di-tert-butyl-2,2'-bipyridine | Not always required | DMA or NMP | 25 - 60 °C | Benzaldehyde, 2-[(6-substituted-hex-5-en-1-yl)oxy]- |
Radical Reactions and Halogen Chemistry
The bromine atom on the pentyl chain of Benzaldehyde, 2-[(5-bromopentyl)oxy]- can participate in a variety of radical reactions. These transformations can be initiated by radical initiators, light, or transition metals and offer alternative pathways for functionalization.
Free radical bromination can introduce additional bromine atoms onto the alkyl chain, although selectivity can be an issue. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The position of further bromination would be influenced by the relative stability of the resulting carbon radicals.
More synthetically useful are radical cyclization reactions. If the molecule is suitably modified to contain a radical acceptor, such as a double or triple bond, an intramolecular radical cyclization can be initiated at the carbon bearing the bromine atom. This can be achieved using radical initiators like AIBN in the presence of a reducing agent such as tributyltin hydride or through photoredox catalysis. For instance, a 6-endo-trig radical cyclization could lead to the formation of a six-membered ring fused to the aromatic core, depending on the structure of the modified substrate. acs.orgnih.gov
The bromine atom can also be replaced by other halogens through Finkelstein-type reactions, although this is more typical for converting chlorides or bromides to iodides to enhance reactivity in subsequent cross-coupling reactions.
Transformations of the Ether Linkage
The aryl alkyl ether linkage in Benzaldehyde, 2-[(5-bromopentyl)oxy]- is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. libretexts.org This reaction, known as ether cleavage, typically proceeds with strong acids like HBr or HI.
The mechanism of acid-catalyzed ether cleavage can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl group. nih.gov In the case of Benzaldehyde, 2-[(5-bromopentyl)oxy]-, the ether oxygen would be protonated by the strong acid, making the adjacent alkyl carbon susceptible to nucleophilic attack by the halide ion. Given that the pentyl group is primary, the reaction is likely to proceed via an Sₙ2 mechanism. The products of this reaction would be 2-hydroxybenzaldehyde (salicylaldehyde) and 1,5-dibromopentane (B145557).
Reaction: Benzaldehyde, 2-[(5-bromopentyl)oxy]- + 2 HBr → 2-Hydroxybenzaldehyde + 1,5-Dibromopentane + H₂O
It is important to note that the aryl C-O bond is much stronger and is not cleaved under these conditions. libretexts.org The reaction conditions for ether cleavage are generally harsh and may not be compatible with other sensitive functional groups.
Alternative, milder methods for the cleavage of aryl alkyl ethers have been developed, employing Lewis acids such as boron tribromide (BBr₃) or other specialized reagents. researchgate.net These methods can sometimes offer better selectivity and functional group tolerance.
Spectroscopic and Structural Elucidation Studies of Benzaldehyde, 2 5 Bromopentyl Oxy
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework of Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]-.
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional NMR provides direct information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzaldehyde, 2-[(5-bromopentyl)oxy]- is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the 5-bromopentyl chain. The aldehyde proton (CHO) is anticipated to appear as a singlet at a characteristic downfield chemical shift, typically around δ 10.5 ppm. The four protons on the benzene (B151609) ring will appear in the aromatic region (δ 6.9–7.9 ppm), with their specific shifts and coupling patterns dictated by the ortho-alkoxy and ortho-aldehyde substitution. The protons of the pentyl chain will exhibit signals in the upfield region. The methylene (B1212753) group attached to the ether oxygen (-OCH₂-) is expected around δ 4.1 ppm, while the methylene group attached to the bromine atom (-CH₂Br) should appear around δ 3.5 ppm. The remaining three methylene groups in the middle of the chain are predicted to resonate between δ 1.6 and 2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around δ 190.0 ppm. The aromatic carbons will resonate in the δ 110–160 ppm range, with the carbon attached to the ether oxygen (C2) being the most downfield in this region. The carbons of the pentyl chain will appear in the aliphatic region (δ 20–70 ppm). The carbon attached to the ether oxygen (-OCH₂-) is expected around δ 68.0 ppm, and the carbon bonded to bromine (-CH₂Br) is anticipated near δ 33.0 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Users can filter and sort the following table which contains the predicted NMR data for Benzaldehyde, 2-[(5-bromopentyl)oxy]-.
| Atom Number(s) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | Aldehyde C | - | ~190.0 |
| H-1' | Aldehyde H | ~10.5 (s) | - |
| 1 | Aromatic C | - | ~125.0 |
| 2 | Aromatic C-O | - | ~159.0 |
| 3 | Aromatic C-H | ~7.0 (d) | ~113.0 |
| 4 | Aromatic C-H | ~7.6 (t) | ~136.0 |
| 5 | Aromatic C-H | ~7.2 (t) | ~121.0 |
| 6 | Aromatic C-H | ~7.9 (d) | ~128.0 |
| 1'' | O-CH₂ | ~4.1 (t) | ~68.0 |
| 2'' | Methylene C | ~1.9 (p) | ~28.0 |
| 3'' | Methylene C | ~1.6 (p) | ~25.0 |
| 4'' | Methylene C | ~2.0 (p) | ~32.0 |
| 5'' | CH₂-Br | ~3.5 (t) | ~33.0 |
Note: Predicted values are based on analogous compounds. Actual experimental values may vary. Multiplicity: s = singlet, d = doublet, t = triplet, p = pentet.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent aromatic protons (H3-H4, H4-H5, H5-H6) and along the aliphatic chain (H1''-H2'', H2''-H3'', H3''-H4'', H4''-H5''). This confirms the sequence of protons in these fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the pentyl chain and the aromatic ring to its corresponding carbon atom (e.g., H1'' with C1'', H3 with C3).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds. It is vital for connecting the different parts of the molecule. Expected key correlations would be between the aldehyde proton (H-1') and the aromatic carbons C1 and C6, and between the methylene protons next to the ether oxygen (H1'') and the aromatic carbon C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. For this molecule, NOESY would show correlations between the H1'' protons of the pentyl chain and the H3 proton on the aromatic ring, confirming the ortho-positioning of the ether linkage relative to the aldehyde group.
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The calculated exact mass for the molecular ion of Benzaldehyde, 2-[(5-bromopentyl)oxy]- (C₁₂H₁₅BrO₂) is 270.0255 u for the ⁷⁹Br isotope and 272.0235 u for the ⁸¹Br isotope. The observation of this pair of ions with the correct mass and an intensity ratio of approximately 1:1 in an HRMS experiment would unequivocally confirm the molecular formula.
Interactive Data Table: HRMS Data
The expected high-resolution mass data for the molecular ions is presented below.
| Ion Formula | Isotope | Calculated Exact Mass (u) |
| [C₁₂H₁₅⁷⁹BrO₂]⁺ | ⁷⁹Br | 270.0255 |
| [C₁₂H₁₅⁸¹BrO₂]⁺ | ⁸¹Br | 272.0235 |
Fragmentation Pathways and Isotope Analysis
The presence of a bromine atom is a key feature in the mass spectrum. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) with nearly equal intensity. This isotopic signature is a powerful diagnostic tool.
Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of the bromobutyl radical (•C₄H₈Br) and formation of a stable resonance-stabilized cation.
Benzylic cleavage: Loss of the entire bromopentyl chain to generate a salicylaldehyde (B1680747) cation radical at m/z 122.
Loss of a bromine radical: Cleavage of the C-Br bond to form a cation at m/z 191.
McLafferty rearrangement: If applicable, involving the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by cleavage.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov
The FT-IR spectrum of Benzaldehyde, 2-[(5-bromopentyl)oxy]- is expected to show several characteristic absorption bands:
Aldehyde C-H Stretch: Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methylene groups of the pentyl chain.
Carbonyl (C=O) Stretch: A very strong and sharp band is characteristic of the aldehyde group, expected in the region of 1700-1680 cm⁻¹. This position is slightly lower than for aliphatic aldehydes due to conjugation with the aromatic ring.
Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
C-O Ether Stretch: A strong band corresponding to the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Interactive Data Table: Expected FT-IR Absorption Bands
This table summarizes the principal vibrational frequencies anticipated for the compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak |
| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |
| Aldehyde C=O | Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
| C-Br | Stretch | 600 - 500 | Medium-Weak |
X-ray Crystallography and Solid-State Structure Analysis of the Compound or its Derivatives
While the specific crystal structure of Benzaldehyde, 2-[(5-bromopentyl)oxy]- has not been detailed in the reviewed literature, analysis of closely related derivatives provides significant insight into the potential solid-state arrangement and intermolecular interactions that could characterize this compound. X-ray crystallography studies on derivatives reveal how the interplay of substituents on the benzaldehyde core influences crystal packing and supramolecular architecture.
Detailed crystallographic data has been reported for derivatives such as (Z)-2-(4-((5-bromopentyl)oxy)benzylidene)-4,5,6-trimethoxybenzofuran-3(2H)-one, which contains the key (5-bromopentyl)oxy moiety, and for various substituted 2-hydroxybenzaldehydes (salicylaldehydes). These studies underscore the importance of weak intermolecular forces in dictating the solid-state structure of benzaldehyde derivatives.
For instance, the crystal structure of a complex derivative featuring the (5-bromopentyl)oxy group reveals a triclinic system, providing a basis for understanding how such a flexible chain might pack in a crystal lattice. kab.ac.ug Analysis of other substituted benzaldehydes, such as halogenated salicylaldehyde derivatives, highlights the role of hydrogen bonding and π–π stacking interactions in stabilizing the crystal structure. researchgate.net In the case of 3,5-Dibromo-2-hydroxybenzaldehyde, two crystallographically independent molecules are present in the asymmetric unit, forming a layered packing structure stabilized by O—H···O hydrogen bonds and weak π–π stacking interactions. researchgate.net The centroid-to-centroid distances between adjacent aromatic rings are indicative of these stacking forces. researchgate.net
The study of various benzaldehyde derivatives demonstrates that supramolecular networks are frequently established through a combination of weak C–H···O hydrogen bonds, C–H···π interactions, and π–π stacking. nih.gov In compounds containing halogens, such as bromine, halogen bonding can also play a significant role in the crystal packing. nih.gov The carbonyl group is a key participant in forming diverse synthons via intermolecular C–H···O hydrogen bonds. nih.gov These collective interactions are crucial in the formation and stabilization of multi-dimensional supramolecular assemblies. nih.gov
The crystallographic data for two relevant derivatives are summarized in the tables below, offering a comparative look at their solid-state structural parameters.
Crystallographic Data for (Z)-2-(4-((5-bromopentyl)oxy)benzylidene)-4,5,6-trimethoxybenzofuran-3(2H)-one kab.ac.ug
| Parameter | Value |
| Chemical Formula | C₂₃H₂₅BrO₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8451(3) |
| b (Å) | 7.9428(2) |
| c (Å) | 17.6360(6) |
| α (°) | 90.146(3) |
| β (°) | 90.433(3) |
| γ (°) | 99.307(3) |
| Volume (ų) | 1084.44(7) |
| Z | 2 |
| Temperature (K) | 297.37(10) |
| R-factor (Rgt(F)) | 0.0464 |
| wR-factor (wRref(F²)) | 0.1402 |
Crystallographic Data for 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₄Br₂O₂ |
| Molar Mass ( g/mol ) | 279.92 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.474(8) |
| b (Å) | 14.025(10) |
| c (Å) | 7.531(7) |
| β (°) | 103.212(2) |
| Volume (ų) | 1694(2) |
| Z | 8 |
| Temperature (K) | 291 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 2.195 |
| R-factor (R[F² > 2σ(F²)]) | 0.045 |
Theoretical and Computational Chemistry Investigations of Benzaldehyde, 2 5 Bromopentyl Oxy
Electronic Structure and Molecular Conformation Analysis
A thorough search of computational chemistry literature yielded no specific studies on the electronic structure or conformational analysis of Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]-. While the methods described below are standard in theoretical chemistry, their application to this particular molecule has not been documented in peer-reviewed publications. stanford.eduru.nlwikipedia.orgkyushu-u.ac.jpacs.org
Density Functional Theory (DFT) Calculations for Ground State Properties
There are no published Density Functional Theory (DFT) calculations detailing the ground state properties of Benzaldehyde, 2-[(5-bromopentyl)oxy]-. Consequently, data regarding its optimized geometry, electronic energy, dipole moment, or frontier molecular orbitals (HOMO-LUMO) are not available.
Conformational Analysis and Energy Minima Determination
No conformational analysis studies for Benzaldehyde, 2-[(5-bromopentyl)oxy]- have been published. Such an analysis would typically involve systematically rotating the flexible bonds—specifically within the (5-bromopentyl)oxy chain—to identify stable conformers and determine their relative energy minima. However, this research has not been performed or documented for this molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling to elucidate the reaction mechanisms involving Benzaldehyde, 2-[(5-bromopentyl)oxy]- has not been a subject of published research. The subsections below reflect this lack of specific data.
Transition State Characterization for Key Synthetic Steps
There are no publicly available computational studies that characterize the transition states for the synthesis or subsequent reactions of Benzaldehyde, 2-[(5-bromopentyl)oxy]-. Research in this area would typically involve calculating the high-energy transition state structures to understand the kinetics of the reactions, but this has not been reported.
Reaction Coordinate Mapping and Energy Profiles
No reaction coordinate maps or energy profiles for reactions involving Benzaldehyde, 2-[(5-bromopentyl)oxy]- have been computationally generated and published. Such studies would provide a detailed energy landscape of a chemical reaction, from reactants to products, but this information is not available for this compound.
Molecular Dynamics Simulations for Conformational Flexibility
A comprehensive literature search found no molecular dynamics (MD) simulation studies conducted on Benzaldehyde, 2-[(5-bromopentyl)oxy]-. MD simulations would offer insight into the time-dependent behavior and conformational flexibility of the molecule in various environments, but this area remains unexplored for this specific chemical.
Quantitative Structure-Property Relationship (QSPR) Studies related to Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. For the compound Benzaldehyde, 2-[(5-bromopentyl)oxy]-, a comprehensive QSPR analysis would investigate how its distinct structural features—the benzaldehyde core, the ortho-alkoxy substituent, and the bromo-pentyl chain—collectively influence its chemical reactivity. Such an analysis is crucial for predicting the compound's behavior in various chemical environments and for designing new molecules with tailored properties.
The chemical reactivity of this molecule can be conceptualized as a function of several key factors that can be quantified using molecular descriptors. These descriptors fall into several categories, including electronic, steric, and lipophilic, each corresponding to a different aspect of the molecule's structure.
Electronic Effects on the Aldehyde Group:
In a QSPR model, these effects can be quantified using Hammett (σ) or similar electronic substituent constants. While Hammett constants are traditionally defined for meta and para positions, ortho-substituents are more complex due to the inclusion of steric effects. However, the electronic influence of the ortho-alkoxy group is expected to increase the electron density on the carbonyl carbon, thereby potentially reducing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
Steric Hindrance at the Reaction Center:
The bulky 2-[(5-bromopentyl)oxy]- group in the ortho position can sterically hinder the approach of reactants to the aldehyde functional group. This steric effect can significantly impact the rate of reactions involving the carbonyl group. QSPR models quantify steric effects using parameters such as the Taft steric parameter (Es), which is derived from the rates of ester hydrolysis and reflects the steric bulk of a substituent. A more negative Es value indicates greater steric hindrance. The long and flexible bromopentyl chain can adopt various conformations, some of which may fold back to further crowd the reaction center, a factor that can be explored using 3D-QSPR methods.
Reactivity of the 5-Bromopentyl Chain:
The terminal bromine atom on the pentyl chain introduces another reactive site in the molecule, primarily for nucleophilic substitution reactions. The reactivity of this alkyl bromide is influenced by both electronic and steric factors within the chain itself. The carbon atom bonded to the bromine is electrophilic and is the site of nucleophilic attack. The flexibility of the pentyl chain can also play a role in the accessibility of this electrophilic center. Descriptors such as the carbon-halogen bond strength and the stability of the potential carbocation intermediate (in the case of an SN1-type reaction) are important considerations. The polarity of the C-Br bond, quantifiable by descriptors like partial atomic charges, is a key factor in its reactivity.
Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's hydrophobicity. This is crucial for predicting its solubility and transport properties.
Molecular Weight (MW): A fundamental descriptor that correlates with various physical properties.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of its transport properties.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed electronic information. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The following interactive data table provides a hypothetical comparison of selected QSPR descriptors for Benzaldehyde, 2-[(5-bromopentyl)oxy]- and two related, simpler molecules. The values are illustrative and serve to demonstrate the expected trends based on the structural differences.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzaldehyde | C7H6O | 106.12 | 1.48 | 17.07 | -6.8 | -1.9 | 4.9 |
| 2-Methoxybenzaldehyde | C8H8O2 | 136.15 | 1.63 | 26.30 | -6.5 | -1.7 | 4.8 |
| Benzaldehyde, 2-[(5-bromopentyl)oxy]- | C12H15BrO2 | 271.15 | 3.85 | 26.30 | -6.4 | -1.6 | 4.8 |
Interactive Data Table of Hypothetical QSPR Descriptors
This table illustrates that with increasing substitution, the molecular weight and lipophilicity (logP) increase. The TPSA is the same for the two alkoxy-substituted benzaldehydes, as the polar surface area is primarily determined by the oxygen atoms. The electronic properties, represented by HOMO and LUMO energies, are subtly influenced by the substituents. The electron-donating nature of the alkoxy groups slightly raises the HOMO energy levels compared to unsubstituted benzaldehyde.
A more detailed QSPR analysis would involve the calculation of a wide array of descriptors and the use of statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. For instance, a hypothetical QSPR equation for the rate constant (log k) of a reaction at the aldehyde group might take the form:
log k = c₀ + c₁σ + c₂Es + c₃logP
where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules.
The following table presents a selection of key molecular descriptors that would be relevant for building a comprehensive QSPR model for the chemical reactivity of Benzaldehyde, 2-[(5-bromopentyl)oxy]-.
| Descriptor Type | Descriptor Name | Rationale for Inclusion |
| Electronic | Hammett constant (σ) (for ortho position) | Quantifies the electronic effect of the substituent on the reactivity of the aldehyde group. |
| Partial charge on carbonyl carbon | A direct measure of the electrophilicity of the primary reaction site on the benzaldehyde moiety. | |
| LUMO Energy | Indicates the ability of the molecule to accept electrons, relevant for reactions with nucleophiles. | |
| Steric | Taft Steric Parameter (Es) | Quantifies the steric hindrance caused by the ortho-substituent, affecting access to the aldehyde. |
| Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability, can be a descriptor for steric and dispersion forces. | |
| Lipophilic | logP | Describes the hydrophobicity of the molecule, influencing its solubility and interaction with nonpolar environments. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts the molecule's ability to form polar interactions, which is important for its solvation and transport properties. |
| Quantum Chemical | HOMO-LUMO Gap | An indicator of the molecule's overall reactivity and kinetic stability. |
| Dipole Moment | Measures the overall polarity of the molecule, which can influence its interaction with polar solvents and reactants. |
Interactive Data Table of Relevant QSPR Descriptor Types
Applications of Benzaldehyde, 2 5 Bromopentyl Oxy As a Synthetic Intermediate and Building Block
Integration into Complex Molecular Architectures
The dual reactivity of Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]- makes it an ideal candidate for the synthesis of elaborate molecular structures such as macrocycles and dendrimers. The aldehyde functionality allows for the formation of imines, alkenes, and other carbon-carbon and carbon-heteroatom bonds, while the bromoalkyl chain is amenable to nucleophilic substitution reactions, enabling the connection of multiple molecular fragments.
Synthesis of Macrocyclic Systems and Supramolecular Structures
Macrocycles, large ring-structured molecules, are of significant interest due to their unique host-guest chemistry and biological activities. The synthesis of macrocyclic compounds often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Benzaldehyde, 2-[(5-bromopentyl)oxy]- can serve as a key precursor in the formation of such structures. For instance, a synthetic strategy could involve the reaction of the aldehyde group to form a Schiff base or an olefin, followed by an intramolecular cyclization via the bromoalkyl chain.
In a related synthetic approach, salicylaldehyde (B1680747), a precursor to the title compound, has been utilized in the synthesis of benzo-fused macrocycles. By reacting salicylaldehyde with other difunctional reagents, macrocyclic bischalcones can be prepared. nih.gov This methodology highlights the potential of the ortho-alkoxybenzaldehyde moiety in forming large, cyclic structures. The 5-bromopentyl chain in the title compound provides a flexible linker, which is crucial for achieving the desired ring size and conformation in macrocyclization reactions.
Precursor for Dendrimers and Branched Molecules
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis can be approached through either divergent or convergent strategies. Aldehyde-terminated dendrimers are particularly useful as they allow for surface modification and the attachment of various functional molecules.
While direct synthesis of dendrimers from Benzaldehyde, 2-[(5-bromopentyl)oxy]- is not extensively documented, its structural motifs are found in precursors for dendritic architectures. For example, the synthesis of poly(amidoamine) (PAMAM) dendrimers, a well-known class of dendrimers, can be modified to introduce terminal aldehyde groups. nih.gov A plausible synthetic route could involve the initial reaction of the bromoalkyl group of Benzaldehyde, 2-[(5-bromopentyl)oxy]- with a core molecule, followed by the divergent growth of dendritic wedges. The aldehyde groups at the periphery of the resulting dendrimer would then be available for further functionalization. The convergent approach could involve synthesizing dendritic wedges with a focal aldehyde group derived from a protected form of the title compound, which are then attached to a central core.
Functionalization for Advanced Organic Materials
The reactivity of Benzaldehyde, 2-[(5-bromopentyl)oxy]- also lends itself to the synthesis of functional polymers and liquid crystalline materials. The ability to introduce both a polymerizable group and a modifiable side chain makes it a valuable monomer in materials chemistry.
Monomer in Polymer Synthesis
Benzaldehyde and its derivatives can be incorporated into various polymer backbones. For example, benzaldehyde-containing monomers can be polymerized to create polymers with reactive pendant aldehyde groups. These groups can then be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities. rsc.org
A potential application for Benzaldehyde, 2-[(5-bromopentyl)oxy]- is in the synthesis of functional polyacetylenes or in copolymerization with other monomers like phthalaldehyde. rsc.orgresearchgate.net The resulting polymer would possess a polyacetal backbone with pendant 2-[(5-bromopentyl)oxy]phenyl groups. The bromoalkyl chain could then be used for cross-linking the polymer chains or for grafting other molecules onto the polymer, thereby tuning the material's properties for specific applications. Furthermore, benzaldehyde derivatives can be immobilized onto existing polymers, such as amine-terminated polyacrylonitrile, to impart specific properties like antimicrobial activity. nih.gov
| Polymerization Approach | Potential Role of Benzaldehyde, 2-[(5-bromopentyl)oxy]- | Resulting Polymer Features |
| Direct Polymerization | Serves as a monomer. | Polyacetal backbone with functional side chains. |
| Copolymerization | Co-monomer with other aldehydes (e.g., phthalaldehyde). | Tunable polymer properties and functionality. |
| Post-Polymerization Modification | Immobilized onto a pre-formed polymer. | Introduction of specific functionalities (e.g., antimicrobial). |
Building Block for Liquid Crystals and Self-Assembled Systems
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and intermolecular interactions of a compound are crucial for its liquid crystalline behavior. Benzaldehyde derivatives, particularly those with a rigid core and flexible side chains, are known to exhibit liquid crystalline properties.
The structure of Benzaldehyde, 2-[(5-bromopentyl)oxy]- is conducive to the formation of liquid crystalline phases. The benzaldehyde core provides rigidity, while the pentoxy chain offers flexibility. By modifying the aldehyde group, for instance, through the formation of a Schiff base with an aniline (B41778) derivative, the molecular length and aspect ratio can be increased, which often promotes the formation of nematic or smectic phases. The terminal bromo group on the alkyl chain could be further reacted to introduce other mesogenic units or to link the molecules into a larger self-assembled system. The synthesis of new Schiff-bases from benzaldehyde derivatives has been shown to yield compounds with liquid crystalline properties. researchgate.net
Development of Chemical Probes for Spectroscopic Applications (e.g., fluorescent labels)
Fluorescent probes are molecules that can be used to detect and visualize specific analytes in chemical and biological systems. Salicylaldehyde (2-hydroxybenzaldehyde), a close structural relative of the title compound's core, and its derivatives are widely used in the design of fluorescent probes. mdpi.com The presence of the ortho-hydroxyl group allows for excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and unique fluorescence properties.
By analogy, Benzaldehyde, 2-[(5-bromopentyl)oxy]- can be a precursor for novel fluorescent probes. The aldehyde group can be readily converted into a Schiff base by reaction with a suitable amine, which is a common strategy for creating fluorescent chemosensors. ccspublishing.org.cncjsc.ac.cn The resulting Schiff base may exhibit fluorescence quenching in its free state, which is then "turned on" upon binding to a specific metal ion or other analyte. The 5-bromopentyl chain provides a convenient handle for attaching the probe to other molecules or surfaces. The synthesis of Schiff base fluorescent probes from salicylaldehyde derivatives for the detection of ions like Al³⁺ and Cu²⁺ has been well-documented. mdpi.comccspublishing.org.cn
| Probe Design Strategy | Role of Benzaldehyde, 2-[(5-bromopentyl)oxy]- Moiety | Detection Mechanism |
| Schiff Base Formation | The aldehyde group reacts with an amine to form an imine. | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). |
| Analyte-Induced Reaction | The aldehyde group reacts directly with the analyte. | Formation of a new, fluorescent product. |
Lack of Documented Catalytic Applications for Benzaldehyde, 2-[(5-bromopentyl)oxy]-
Despite a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the specific applications of Benzaldehyde, 2-[(5-bromopentyl)oxy]- as a precursor for catalyst ligands or in the development of organocatalytic systems. While substituted benzaldehydes are a well-established class of compounds used in the synthesis of Schiff base ligands and other catalytic frameworks, literature specifically pertaining to the catalytic use of the 2-[(5-bromopentyl)oxy] derivative is not present in the public domain.
The aldehyde functional group of benzaldehyde derivatives readily undergoes condensation reactions with primary amines to form Schiff bases, which are versatile ligands capable of coordinating with a wide range of metal centers. The resulting metal complexes often exhibit catalytic activity in various organic transformations. Furthermore, the substituent at the ortho-position of the benzaldehyde ring can influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the catalyst.
The presence of a 5-bromopentyl ether group at the ortho-position introduces a flexible alkyl chain with a terminal bromine atom. This functional handle could potentially be utilized for post-synthetic modification of a catalyst, such as immobilization onto a solid support or the introduction of additional coordinating moieties. However, without specific research findings, any discussion of its role in catalysis remains speculative.
Similarly, in the field of organocatalysis, chiral amines and other functional groups are often incorporated into molecular scaffolds to create effective catalysts for asymmetric synthesis. While the benzaldehyde moiety could serve as a foundational component of such a catalyst, there are no documented instances of Benzaldehyde, 2-[(5-bromopentyl)oxy]- being employed for this purpose.
Future Research Directions and Emerging Methodologies for Benzaldehyde, 2 5 Bromopentyl Oxy
Development of More Sustainable and Green Synthetic Pathways
The traditional synthesis of Benzaldehyde (B42025), 2-[(5-bromopentyl)oxy]- would likely involve the Williamson ether synthesis, a reliable and well-established method. numberanalytics.comnumberanalytics.comwikipedia.orgmasterorganicchemistry.com This would entail the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a dihaloalkane such as 1,5-dibromopentane (B145557) in the presence of a base. While effective, this classical approach often utilizes polar aprotic solvents like DMF or DMSO and stoichiometric amounts of base, which can present environmental and disposal challenges. numberanalytics.com
Future research will undoubtedly focus on developing greener and more sustainable pathways to this molecule and its analogues. rjpn.org Key areas of exploration will include:
Green Solvents and Catalysis: A significant advancement would be the replacement of conventional organic solvents with more environmentally benign alternatives. Research into performing the Williamson ether synthesis in water, ionic liquids, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. rjpn.org Furthermore, the use of phase-transfer catalysts can enhance reaction rates in biphasic systems, minimizing the need for large quantities of organic solvents. Biocatalytic approaches, using enzymes to form the ether linkage, represent a frontier in green synthesis, offering high selectivity under mild conditions. numberanalytics.commdpi.com
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted organic synthesis are emerging as powerful tools to reduce reaction times and energy consumption. rjpn.org Applying these technologies to the synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]- could lead to significantly more efficient processes compared to conventional heating. researchgate.net
Atom Economy and Waste Reduction: Future synthetic designs will aim to maximize atom economy. This could involve exploring alternative alkylating agents or developing catalytic cycles that minimize the formation of salt by-products. For instance, processes that utilize alcohols as alkylating agents, with water as the only byproduct, represent a significant goal in green chemistry. unive.it
Table 1: Comparison of Potential Synthetic Pathways for Benzaldehyde, 2-[(5-bromopentyl)oxy]-
| Method | Solvent | Catalyst/Reagent | Key Advantages | Potential Research Direction |
| Conventional Williamson Synthesis | DMF, Acetonitrile (B52724) | K₂CO₃, NaH | High yield, reliable | Not applicable |
| Microwave-Assisted Synthesis | Ethanol, Water | K₂CO₃ | Rapid reaction times, energy efficiency | Optimization of microwave parameters for scalability. |
| Phase-Transfer Catalysis | Toluene/Water | Tetrabutylammonium bromide | Reduced organic solvent, mild conditions | Development of recyclable phase-transfer catalysts. |
| Biocatalysis | Aqueous Buffer | E.g., Etherase (hypothetical) | High selectivity, biodegradable | Enzyme discovery and engineering for this specific transformation. |
Exploration of Novel Reactivity Patterns under Controlled Conditions
The molecular architecture of Benzaldehyde, 2-[(5-bromopentyl)oxy]- is rich with possibilities for exploring novel reactivity. The spatial proximity and electronic interplay of the aldehyde, ether, and alkyl bromide functionalities could lead to unique chemical transformations under controlled conditions.
Intramolecular Cyclization: The five-carbon tether connecting the ether oxygen and the terminal bromine is well-suited for intramolecular cyclization reactions. Under radical- or organometallic-mediated conditions, it is conceivable that the alkyl bromide moiety could react with the aldehyde or the aromatic ring. For instance, a Barbier-type reaction could induce cyclization to form a seven-membered ring containing an alcohol.
Ortho-Directing Group Effects: The ortho-alkoxy group can act as a powerful directing group in C-H functionalization reactions of the aromatic ring. nih.govnih.gov Future research could explore palladium- or rhodium-catalyzed reactions to introduce new substituents at the C3 position of the benzaldehyde ring, leveraging the coordinating ability of the ether oxygen. nih.gov
Tandem Reactions: The bifunctional nature of the molecule (aldehyde and alkyl bromide) allows for the design of tandem or cascade reactions. For example, an initial reaction at the aldehyde (e.g., olefination) could be followed by a subsequent reaction involving the alkyl bromide (e.g., nucleophilic substitution) in a one-pot procedure, rapidly building molecular complexity.
Biocatalytic Transformations: The aldehyde group is an excellent handle for biocatalytic modifications. mdpi.com Enzymes such as alcohol dehydrogenases could selectively reduce the aldehyde, or lyases could be used for C-C bond formation, all while leaving the alkyl bromide intact for subsequent chemical modification. numberanalytics.commdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of Benzaldehyde, 2-[(5-bromopentyl)oxy]- are highly amenable to modern automation and flow chemistry techniques. These technologies offer enhanced control, safety, and throughput compared to traditional batch processing.
The Williamson ether synthesis, used to prepare the target compound, is a prime candidate for adaptation to a continuous flow process. researchgate.net Pumping a solution of salicylaldehyde and 1,5-dibromopentane through a heated reactor coil packed with a solid-supported base could enable a safe, efficient, and scalable synthesis. researchgate.net The precise control over temperature, pressure, and residence time in a flow reactor can often lead to higher yields and purities by minimizing side reactions.
Beyond the initial synthesis, flow chemistry can be integrated with automated platforms for multi-step transformations and library generation. researchgate.net An automated system could perform the synthesis of the core molecule and then direct the product stream into different modules for further reactions, such as:
A module for Grignard reagent formation from the terminal bromide, followed by reaction with various electrophiles.
A module containing different nucleophiles for substitution reactions at the alkyl bromide.
A module with various catalysts for cross-coupling or C-H functionalization reactions.
Such an automated platform would allow for the rapid synthesis of a library of derivatives of Benzaldehyde, 2-[(5-bromopentyl)oxy]-, which could be invaluable for screening in materials science or drug discovery programs. researchgate.net
Application of Advanced In-situ Spectroscopic Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimization and control. Advanced in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring.
For the synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]-, in-situ FTIR could be employed to track the reaction progress by monitoring key vibrational bands. For example, one could observe the disappearance of the phenolic O-H stretch of salicylaldehyde and the simultaneous appearance of the characteristic C-O-C stretching frequencies of the newly formed ether. This real-time data allows for precise determination of reaction kinetics and endpoints, which is particularly valuable for process optimization in a flow chemistry setup.
Furthermore, these techniques would be indispensable for studying the novel reactivity patterns discussed previously. In a potential intramolecular cyclization, in-situ spectroscopy could help identify transient intermediates that would be impossible to isolate from a traditional batch workup. This provides invaluable mechanistic insight that can guide the rational design of new reactions and catalysts.
Computational Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding and designing molecules with tailored properties. researchgate.netresearchgate.net For Benzaldehyde, 2-[(5-bromopentyl)oxy]-, computational studies can provide deep insights into its structure, properties, and reactivity.
Conformational and Electronic Analysis: DFT calculations can be used to determine the most stable conformations of the molecule, analyzing the rotational barriers of the alkoxy chain and its orientation relative to the aromatic ring. researchgate.net Calculation of the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor sites, predicting the likely points of electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's reactivity and electronic transition properties. researchgate.netresearchgate.net
Modeling Reactivity and Mechanisms: Transition state theory combined with DFT can be used to model potential reaction pathways, such as the intramolecular cyclization. By calculating the activation energies for different possible routes, researchers can predict which reaction conditions are most likely to yield a desired product.
Design of Novel Derivatives: The true power of computational chemistry lies in its predictive capabilities for designing new molecules. By systematically modifying the structure of Benzaldehyde, 2-[(5-bromopentyl)oxy]- in silico, researchers can screen for derivatives with enhanced properties. For example, adding electron-withdrawing or -donating groups to the aromatic ring could modulate the reactivity of the aldehyde group or influence the regioselectivity of C-H functionalization reactions. Similarly, the length and nature of the alkyl chain could be varied to promote or inhibit specific intramolecular reactions. This computational pre-screening can significantly accelerate the discovery of new molecules with desired functions, saving considerable time and resources in the laboratory.
Table 2: Computationally Derived Properties and Their Implications
| Property | Computational Method | Predicted Insight for Benzaldehyde, 2-[(5-bromopentyl)oxy]- |
| Stable Conformations | DFT Geometry Optimization | Predicts the spatial arrangement of the functional groups, influencing intramolecular reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies nucleophilic (e.g., ether and carbonyl oxygen) and electrophilic (e.g., carbonyl carbon, carbon bonded to bromine) centers. |
| HOMO-LUMO Energy Gap | DFT/TD-DFT | Indicates kinetic stability and potential for charge-transfer interactions. researchgate.net |
| Reaction Pathway Energetics | DFT with Transition State Search | Calculates activation barriers for potential reactions (e.g., cyclization), guiding experimental design. |
Q & A
Q. What are the recommended safety protocols for handling Benzaldehyde, 2-[(5-bromopentyl)oxy]- in laboratory settings?
- Methodological Answer: Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and ensure proximity to eyewash stations and safety showers. Avoid skin contact by employing closed systems for transfers. For spills, neutralize with inert absorbents (e.g., sand) and dispose of as halogenated waste. Refer to safety data sheets (SDS) for brominated aldehydes, which emphasize avoiding electrostatic discharge and storing in sealed, dry containers .
Q. What synthetic routes are commonly employed to prepare Benzaldehyde, 2-[(5-bromopentyl)oxy]-?
- Methodological Answer: A typical route involves alkylation of 2-hydroxybenzaldehyde with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in DMF). The bromine at the terminal position acts as a leaving group, enabling nucleophilic substitution. Reaction optimization includes controlling temperature (60–80°C) and stoichiometry (1:1.2 aldehyde to dibromopentane ratio). Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the product .
Q. How can the purity of Benzaldehyde, 2-[(5-bromopentyl)oxy]- be assessed using spectroscopic techniques?
- Methodological Answer: 1H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm, singlet), aromatic protons (6.8–7.8 ppm, splitting depends on substitution), and bromopentyloxy chain signals (1.5–3.5 ppm). IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-Br stretch (~600 cm⁻¹). Compare with computational predictions (e.g., QSPR models) for validation .
Advanced Research Questions
Q. What strategies can optimize the yield of Benzaldehyde, 2-[(5-bromopentyl)oxy]- in alkylation reactions?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like ether cleavage.
- Workup: Neutralize residual base with dilute HCl before extraction to prevent aldehyde oxidation .
Q. How does the bromine atom in the 5-bromopentyloxy group influence reactivity in nucleophilic substitutions?
- Methodological Answer: The terminal bromine facilitates SN2 reactions due to its position at a primary carbon, offering lower steric hindrance compared to secondary/tertiary analogs. However, competing elimination (E2) may occur under strong base conditions. To suppress this, use mild bases (e.g., NaHCO₃) and polar solvents. Comparative studies with chloro or iodo analogs show bromine’s balance between reactivity and stability .
Q. What challenges arise in crystallizing Benzaldehyde, 2-[(5-bromopentyl)oxy]- and how can they be addressed?
- Methodological Answer: Challenges include:
- Flexible Chain : The bromopentyloxy group’s conformational flexibility hinders crystal lattice formation.
- Moisture Sensitivity : The aldehyde group is prone to hydration.
Solutions : - Use slow evaporation in non-polar solvents (e.g., toluene) at 4°C.
- Employ X-ray crystallography with SHELXL for refinement, leveraging high-resolution data to resolve disorder in the alkyl chain .
Q. How can conflicting NMR data from rotational isomerism in Benzaldehyde, 2-[(5-bromopentyl)oxy]- be resolved?
- Methodological Answer: Rotational isomerism in the bromopentyloxy chain may split NMR signals. Techniques include:
- Variable Temperature NMR : Heating to 50°C coalesces split peaks by increasing isomer interconversion rates.
- 2D NMR (COSY, NOESY) : Identifies coupling between adjacent protons to map isomer populations.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict energy barriers between conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
